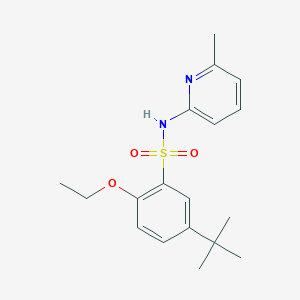
5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide consists of 18 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 348.5g/mol. More detailed properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
Vasospasm Treatment
One of the primary applications of derivatives closely related to the specified compound involves the treatment of cerebral vasospasm following subarachnoid hemorrhage. Research conducted by Zuccarello et al. (1996) explored the effectiveness of endothelin receptor antagonists, which share structural similarities with the compound , demonstrating their potential to mitigate the constriction of blood vessels induced by endothelin-1, a potent vasoconstrictor. This study highlighted the oral administration of these antagonists as a promising therapeutic approach for preventing vasospasm, a severe complication that can follow subarachnoid hemorrhage (Zuccarello et al., 1996).
Airway Smooth Muscle Contraction
Further research into endothelin receptor antagonists, including compounds like bosentan which are structurally related to "5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide," explored their impact on human airway smooth muscle contraction. Takahashi et al. (1997) found that bosentan could inhibit contractions induced by endothelin-1 and IRL 1620, suggesting a kinetic interaction with endothelin receptors. This provides a basis for considering these antagonists in treatments for conditions characterized by airway constriction (Takahashi et al., 1997).
Crystal Structure and Chemical Nucleases
The chemical synthesis and structural analysis of derivatives also play a crucial role in scientific research. Balu and Gopalan (2013) and Macías et al. (2006) conducted studies focusing on the synthesis, crystal structure, and the formation of copper(II) complexes with sulfonamides derived from picolylamine, showcasing the diverse applications of these compounds in coordination chemistry and their potential use as chemical nucleases (Balu & Gopalan, 2013); (Macías et al., 2006).
Pharmacological Characterization
The pharmacological properties of compounds related to "this compound" have been extensively characterized. For instance, Clozel et al. (1994) described bosentan's competitive antagonism against endothelin receptors, highlighting its potential as a potent orally active endothelin receptor antagonist. This could pave the way for its use in managing diseases associated with endothelin, such as pulmonary arterial hypertension and heart failure (Clozel et al., 1994).
Mécanisme D'action
Propriétés
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-6-23-15-11-10-14(18(3,4)5)12-16(15)24(21,22)20-17-9-7-8-13(2)19-17/h7-12H,6H2,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMUDLHYXSDHKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B513414.png)
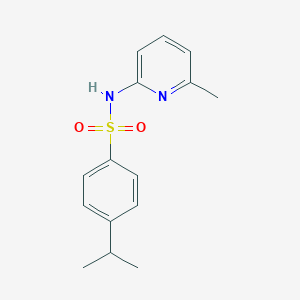
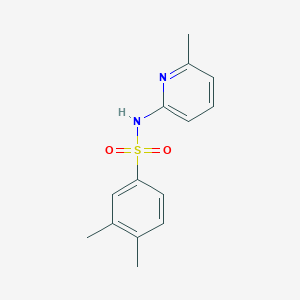
![{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}piperidine](/img/structure/B513422.png)
![4-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}morpholine](/img/structure/B513423.png)
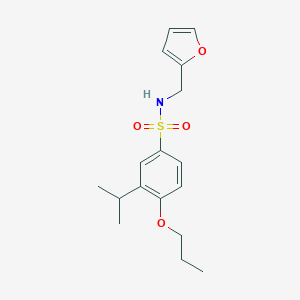

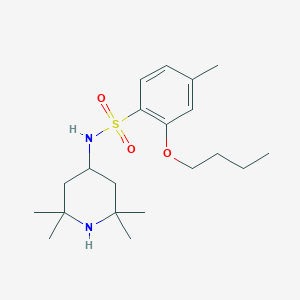
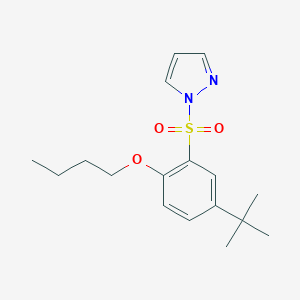

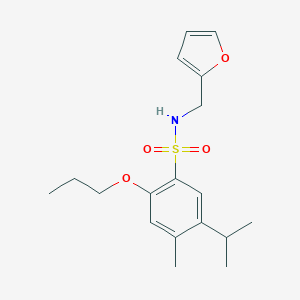
![4-{[3-Isopropyl-4-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B513449.png)
![Ethyl 4-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513451.png)
![1-{[3-isopropyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B513453.png)